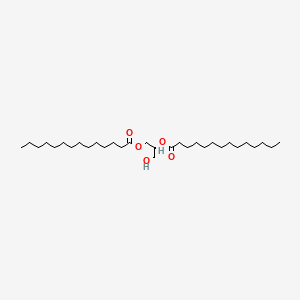

Glyceryl Dimyristate

Beschreibung

Overview of Diacylglycerols as Lipid Messengers in Cellular Processes

Diacylglycerols (DAGs) are crucial lipid molecules that function as second messengers in a multitude of cellular signaling pathways. um.esnih.gov These molecules are typically generated at the cell membrane through the hydrolysis of phospholipids (B1166683) by enzymes like phospholipase C (PLC). um.esnih.gov The generation of DAG is often triggered by extracellular stimuli, and its primary role is to activate a family of serine/threonine kinases known as protein kinase C (PKC). smolecule.comnih.gov The activation of PKC by DAG initiates a cascade of phosphorylation events that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis. um.essmolecule.com

The signaling function of DAG is tightly regulated. Diacylglycerol kinases (DGKs) can phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger, thereby terminating DAG signaling. nih.govjst.go.jp Conversely, diacylglycerol lipases can hydrolyze DAG to generate monoacylglycerol and a free fatty acid. um.esjst.go.jp This intricate balance of DAG generation and metabolism ensures that cellular responses to external signals are precisely controlled. um.esjst.go.jp Dysregulation of DAG signaling has been implicated in various diseases, including cancer and metabolic disorders. um.esuni-duesseldorf.de

Structural Isomerism and Stereospecificity Considerations for 1,2-Dimyristoyl-rac-glycerol (B52915)

1,2-Dimyristoyl-rac-glycerol is a specific type of diacylglycerol where two myristic acid chains are attached to the glycerol (B35011) backbone. smolecule.com The "1,2-" designation indicates that the fatty acids are esterified at the sn-1 and sn-2 positions of the glycerol molecule. This is in contrast to its structural isomer, 1,3-dimyristoylglycerol, where the fatty acids are at the sn-1 and sn-3 positions. oup.com This structural difference is significant because only the 1,2-isomers of DAG are biologically active as signaling molecules. nih.gov

The term "rac-glycerol" signifies that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror images): 1,2-dimyristoyl-sn-glycerol (B53044) and 2,3-dimyristoyl-sn-glycerol. oup.comresearchgate.net This stereospecificity is crucial because enzymes involved in lipid signaling and metabolism often exhibit a preference for one stereoisomer over the other. nih.gov For instance, protein kinase C activation is stereospecific, with the sn-1,2-DAG being the physiological activator. While the racemic form is often used in research due to lower production costs, the biological activity of the individual enantiomers can differ. smolecule.com

Significance of 1,2-Dimyristoyl-rac-glycerol in Lipidomics and Membrane Biology Research

1,2-Dimyristoyl-rac-glycerol is a valuable tool in the fields of lipidomics and membrane biology. broadpharm.com In lipidomics, which is the large-scale study of lipids, this compound is used to investigate the complex pathways of lipid metabolism and signaling. broadpharm.commedchemexpress.com Researchers can use it to study the activity of enzymes like diacylglycerol kinases and to understand how the levels of specific DAG species are regulated within the cell. jst.go.jppnas.org

In membrane biology, 1,2-Dimyristoyl-rac-glycerol is employed to study the physical properties of biological membranes. ontosight.ainih.gov The presence of DAGs can influence membrane fluidity, curvature, and the formation of distinct lipid domains. nih.gov By incorporating 1,2-Dimyristoyl-rac-glycerol into model membrane systems, such as liposomes, scientists can investigate how this lipid affects membrane structure and the function of membrane-associated proteins. ontosight.aiacs.org These studies are critical for understanding the intricate interplay between lipids and proteins that governs cellular function. acs.org

Eigenschaften

IUPAC Name |

(3-hydroxy-2-tetradecanoyloxypropyl) tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBCSFJKETUREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H60O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942375 | |

| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20255-94-1, 53563-63-6 | |

| Record name | 1,2-Dimyristoyl-rac-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20255-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimyristin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020255941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl dimyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl ditetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(hydroxymethyl)ethylene dimyristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,2-DIMYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0ZI9U6LC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Cellular and Molecular Mechanisms of 1,2 Dimyristoyl Rac Glycerol Action

Role in Signal Transduction Pathways

1,2-Dimyristoyl-rac-glycerol (B52915), a synthetic diacylglycerol (DAG), plays a significant role in cellular signaling by acting as a second messenger. Its primary mechanism of action involves the activation of various protein kinases and modulation of signaling cascades, which are crucial for a multitude of cellular processes.

1,2-Dimyristoyl-rac-glycerol is a known activator of Protein Kinase C (PKC), a family of serine/threonine kinases that are pivotal in regulating cellular growth, differentiation, and apoptosis. tandfonline.com

Diacylglycerols (DAGs) are crucial for the activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C. tandfonline.com The activation process is initiated by extracellular signals that lead to the hydrolysis of membrane phospholipids (B1166683), generating DAG. tandfonline.com This second messenger then recruits PKC from the cytosol to the cell membrane. tandfonline.comnih.gov

The regulatory domain of these PKC isoforms contains two C1 domains, C1A and C1B, which are responsible for binding DAG. nih.gov The binding of DAG to the C1 domain induces a conformational change in the PKC molecule, which removes the pseudosubstrate domain from the catalytic site, leading to the activation of the enzyme. um.es For conventional PKC isoforms, an increase in intracellular calcium (Ca2+) is also required, which triggers the initial association of the enzyme with the membrane through its C2 domain. tandfonline.comnih.gov The subsequent binding of DAG to the C1 domain anchors the enzyme more firmly to the membrane, leading to its full activation. tandfonline.com

The stereochemistry of diacylglycerols significantly influences their ability to activate Protein Kinase C (PKC). Comparative studies have demonstrated that 1,2-diacylglycerols are considerably more potent activators of PKCα than their 1,3-diacylglycerol counterparts in various experimental systems, including mixed micelles and vesicles. nih.govnih.gov

Furthermore, the nature of the fatty acyl chains also plays a role in the activation capacity. Unsaturated 1,2-diacylglycerols have been shown to be more effective activators of PKCα than saturated ones in certain lipid environments. nih.govnih.gov For instance, 1,2-sn-dioleoylglycerol (1,2-DOG), an unsaturated DAG, was found to be more effective than 1,3-dioleoylglycerol (1,3-DOG) in promoting the binding of PKCα to vesicles. nih.govnih.gov However, in pure phosphatidylserine (POPS) vesicles, both 1,2-DOG and 1,3-DOG were able to promote PKCα binding to a similar extent. nih.govnih.gov Diacylglycerols with shorter fatty acyl chains have also been observed to have a high activation capacity. nih.govnih.gov

| Diacylglycerol Isomer | Relative PKC Activation Capacity | Experimental System | Reference |

|---|---|---|---|

| 1,2-Diacylglycerols | Higher | POPS/Triton X-100 mixed micelles and POPC/POPS vesicles | nih.govnih.gov |

| 1,3-Diacylglycerols | Lower | POPS/Triton X-100 mixed micelles and POPC/POPS vesicles | nih.govnih.gov |

| Unsaturated 1,2-Diacylglycerols | More Potent | POPS/Triton X-100 mixed micelles and pure POPS vesicles | nih.govnih.gov |

| Saturated 1,2-Diacylglycerols | Less Potent | POPS/Triton X-100 mixed micelles and pure POPS vesicles | nih.govnih.gov |

| 1,2-sn-dioleoylglycerol (1,2-DOG) | More Effective | POPC/POPS vesicles (promoting binding) | nih.govnih.gov |

| 1,3-dioleoylglycerol (1,3-DOG) | Less Effective | POPC/POPS vesicles (promoting binding) | nih.govnih.gov |

The activation of Protein Kinase C (PKC) by 1,2-Dimyristoyl-rac-glycerol and other diacylglycerols leads to the phosphorylation of a wide array of cellular proteins, thereby triggering a cascade of downstream signaling events. nih.gov In the context of diabetic complications, hyperglycemia-induced increases in diacylglycerol levels lead to the activation of PKC isoforms. youtube.com This activation results in downstream effects such as the increased production of vascular endothelial growth factor (VEGF) and other pro-coagulant proteins by the vascular endothelium. youtube.com

1,2-Dimyristoyl-rac-glycerol has been shown to directly influence the insulin (B600854) signaling pathway. Specifically, 1,2-diacylglycerols, including 1,2-Dimyristoyl-rac-glycerol, stimulate the phosphorylation of the insulin receptor in cultured human monocyte-like (U-937) and lymphoblastoid (IM-9) cells. nih.govcaymanchem.com This effect is dose-dependent and has been observed to be optimal at a concentration of 100 µg/ml. nih.gov

Interestingly, this stimulation of the insulin receptor's beta-subunit phosphorylation occurs predominantly on tyrosine residues. nih.gov The effects of insulin and 1,2-diacylglycerols on the phosphorylation of partially purified insulin receptors have been found to be additive. nih.gov Furthermore, studies suggest that this diacylglycerol-mediated effect is unlikely to be mediated by Protein Kinase C, as it could not be replicated under conditions optimal for PKC activation, and purified PKC did not stimulate the phosphorylation of the insulin receptor's beta-subunit in the experimental system. nih.gov In addition to receptor phosphorylation, 1,2-diacylglycerols also stimulate the tyrosine kinase activity of the partially purified insulin receptors. nih.gov Increased intramyocellular diacylglycerol content has been temporally associated with the activation of PKCθ, leading to increased phosphorylation of insulin receptor substrate (IRS)-1 on serine 1101 and subsequent impairment of insulin signaling. pnas.org

Diacylglycerols such as 1,2-Dimyristoyl-rac-glycerol can also modulate intracellular calcium (Ca2+) signaling. One mechanism by which this occurs is through the amplification of Ca2+ signals by enhancing the production of inositol 1,4,5-trisphosphate (IP3). nih.gov IP3 is a second messenger that triggers the release of Ca2+ from intracellular stores. nih.gov It has been shown that a diacylglycerol derivative can induce Ca2+ oscillations in various cell types, a process that is dependent on phospholipase C (PLC) and IP3 receptors. nih.gov This suggests a positive feedback loop where diacylglycerol enhances PLC activity, leading to increased IP3 production and, consequently, amplified Ca2+ signaling. nih.gov

Interactions with Proteins and Lipid Bilayers

Facilitation of Protein-Lipid Interactions by 1,2-Dimyristoyl-rac-glycerol

1,2-Dimyristoyl-rac-glycerol (DMG), a saturated diacylglycerol, plays a significant role in mediating the interactions between proteins and lipid bilayers. As a diacylglycerol, it can act as a second messenger in cellular signaling pathways, most notably by activating Protein Kinase C (PKC). pnas.org While considered a weak activator, the presence of DMG in the membrane can influence the localization and activity of PKC and other enzymes. pnas.org This modulation of enzyme activity is a key mechanism through which DMG facilitates protein-lipid interactions.

Furthermore, research has shown that 1,2-Dimyristoyl-rac-glycerol can increase the phosphorylation of the insulin receptor in IM-9 cells when applied at a concentration of 100 μg/ml. caymanchem.com This indicates that DMG can influence the signaling cascades of receptor proteins embedded in the cell membrane, further highlighting its role in facilitating the functional interaction between proteins and the lipid environment. The presence of DMG in the membrane alters the local lipid environment, which in turn can affect the conformation and function of membrane-associated proteins.

Membrane Protein Insertion and Stability in 1,2-Dimyristoyl-rac-glycerol Containing Environments

The lipid composition of a biological membrane is a critical determinant of the stability and function of integral membrane proteins. While direct studies on the specific effects of 1,2-Dimyristoyl-rac-glycerol on membrane protein insertion and stability are limited, inferences can be drawn from its nature as a saturated lipid. The presence of saturated acyl chains in lipids like DMG contributes to a more ordered and less fluid membrane environment. researchgate.net This altered membrane fluidity can, in turn, impact the stability of embedded proteins. acs.orgmdpi.com

Role in Membrane Dynamics and Microdomain Organization

1,2-Dimyristoyl-rac-glycerol, by virtue of its two saturated myristoyl chains, is thought to play a role in the organization of membrane microdomains, commonly known as lipid rafts. nih.govnih.gov These specialized membrane regions are enriched in saturated lipids, sphingolipids, and cholesterol, creating a more ordered and less fluid environment compared to the surrounding bilayer. nih.govresearchgate.net The saturated acyl chains of DMG allow for tighter packing with other saturated lipids and cholesterol, contributing to the formation of these liquid-ordered phases. nih.gov

The presence of DMG can influence the lateral heterogeneity of the membrane, promoting the segregation of specific lipids and proteins into these microdomains. nih.gov This organization is crucial for various cellular processes, including signal transduction, by bringing interacting proteins into close proximity. While direct visualization of DMG within lipid rafts in living cells is challenging, studies on model membranes have shown that saturated lipids are fundamental to the formation and stability of these domains. nih.govresearchgate.net Therefore, 1,2-Dimyristoyl-rac-glycerol is considered a component that contributes to the structural integrity and organizational properties of lipid rafts.

Impact on Membrane Curvature and Related Protein Functions

Diacylglycerols are known to be potent modulators of membrane curvature, a critical physical property of biological membranes that influences a wide array of cellular processes, including vesicle trafficking and the function of certain membrane proteins. Diacylglycerols, including 1,2-Dimyristoyl-rac-glycerol, tend to introduce negative curvature to phospholipid monolayers. acs.orgdntb.gov.ua This effect is attributed to the small headgroup and the cone-like shape of the diacylglycerol molecule.

The extent of curvature induction is influenced by the chemical nature of the acyl chains. Studies have shown that the length and saturation of the fatty acid chains of diacylglycerols affect their impact on membrane curvature. acs.orgdntb.gov.ua Specifically, saturated diacylglycerols like DMG induce a less negative spontaneous radius of curvature compared to their unsaturated counterparts. This differential effect on membrane curvature can have significant consequences for the function of proteins that sense or induce membrane curvature. By altering the local curvature of the membrane, 1,2-Dimyristoyl-rac-glycerol can influence the recruitment and activity of such proteins, thereby playing a role in the regulation of cellular events that are dependent on membrane morphology.

Glycerolipid Metabolism and Metabolic Pathways

1,2-Dimyristoyl-rac-glycerol as an Intermediate in Phospholipid Biosynthesis

1,2-Dimyristoyl-rac-glycerol, as a diacylglycerol (DAG), is a key intermediate in the biosynthesis of various phospholipids. nih.gov In the de novo synthesis of glycerolipids, phosphatidic acid is a central precursor. One of the major pathways for phospholipid synthesis involves the hydrolysis of phosphatidic acid by phosphatidic acid phosphatase to yield diacylglycerol. This newly formed diacylglycerol, which can be 1,2-Dimyristoyl-rac-glycerol if myristic acid is the fatty acid component, then serves as a substrate for the synthesis of major phospholipids like phosphatidylcholine and phosphatidylethanolamine.

Furthermore, diacylglycerols can be phosphorylated by the enzyme diacylglycerol kinase (DGK) to regenerate phosphatidic acid. researchgate.net This reaction is not only a key step in regulating the cellular levels of the signaling molecule DAG but also channels the glycerol (B35011) backbone back into the phospholipid synthesis pathway. Therefore, 1,2-Dimyristoyl-rac-glycerol can be acted upon by DGKs to form dimyristoyl-phosphatidic acid, which is a precursor for the synthesis of other phospholipids. This central role as a metabolic intermediate underscores the importance of 1,2-Dimyristoyl-rac-glycerol in maintaining the lipid composition of cellular membranes.

Regulation of Cellular Lipid Homeostasis through Diacylglycerol Turnover

Diacylglycerol (DAG) is a central lipid intermediate that stands at a critical metabolic crossroads, influencing the balance between energy storage and membrane synthesis. nih.govnih.gov The regulation of its cellular levels, a process known as DAG turnover, is essential for maintaining lipid homeostasis. nih.gov This turnover is managed by a coordinated network of enzymes that synthesize and consume DAG, thereby controlling the flux of lipids into different metabolic pathways. mdpi.com

The primary pathways governing DAG turnover are:

Synthesis from Phosphatidic Acid (PA) : The main production route for DAG in de novo lipid synthesis is the dephosphorylation of phosphatidic acid (PA). This reaction is catalyzed by a family of enzymes known as PA phosphatases (PAPs), of which the lipin family is a prominent member. nih.govnih.gov By converting PA to DAG, these enzymes channel intermediates away from the synthesis of phospholipids like phosphatidylinositol (derived from CDP-DAG) and towards the production of triacylglycerols (TAGs) and other phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE). nih.govnih.gov

Consumption via Phosphorylation : Diacylglycerol kinases (DGKs) consume DAG by phosphorylating it back to PA. mdpi.com This reaction not only terminates DAG-mediated signaling but also replenishes the PA pool, which can then be used for the synthesis of specific phospholipids or re-enter the cycle. nih.gov This phosphorylation step is a key control point, acting as a switch that can shift the balance from TAG storage towards membrane biogenesis and PA-mediated signaling. wikipedia.org

Consumption via Acylation : The final and committed step in the synthesis of TAG, the primary form of stored energy, is the acylation of DAG. aocs.org This reaction is catalyzed by acyl-CoA:diacylglycerol acyltransferases (DGATs), which attach a third fatty acyl-CoA to the DAG backbone. nih.govtandfonline.com DGAT enzymes are crucial for packaging excess fatty acids into TAG for storage in lipid droplets, thereby preventing the accumulation of bioactive lipids like DAG and maintaining cellular energy reserves. mdpi.comtandfonline.com

The dynamic interplay between PAPs, DGKs, and DGATs ensures that cellular DAG levels are tightly controlled. nih.govmdpi.com Dysregulation of this turnover can lead to the accumulation of DAG, which has been implicated in various cellular defects and metabolic diseases. mdpi.com For instance, aberrant DAG accumulation can lead to lipotoxicity and cell death. nih.gov Thus, the precise regulation of DAG turnover is fundamental to cellular health and the maintenance of systemic lipid homeostasis. nih.govrutgers.edu

| Enzyme Family | Abbreviation | Reaction | Role in Lipid Homeostasis |

|---|---|---|---|

| PA Phosphatase (Lipins) | PAP | Phosphatidic Acid → Diacylglycerol | Generates DAG for TAG and phospholipid (PC, PE) synthesis; directs lipid flux away from CDP-DAG pathway. nih.govnih.gov |

| Diacylglycerol Kinase | DGK | Diacylglycerol → Phosphatidic Acid | Consumes DAG to produce PA; terminates DAG signaling and initiates PA signaling; shifts balance from TAG storage to phospholipid synthesis. mdpi.comwikipedia.org |

| Diacylglycerol Acyltransferase | DGAT | Diacylglycerol → Triacylglycerol | Catalyzes the final step in TAG synthesis for energy storage; prevents DAG accumulation. aocs.orgnih.govtandfonline.com |

Investigations into Diacylglycerol Depletion Strategies in Metabolic Research

The accumulation of specific diacylglycerol (DAG) species in tissues like the liver and muscle is strongly associated with the development of metabolic diseases. Consequently, strategies to deplete or manage cellular DAG levels are a significant area of metabolic research, aimed at understanding the precise role of DAG and identifying potential therapeutic targets. nih.govspringermedizin.de These investigations typically involve genetic manipulation, pharmacological inhibition, or dietary interventions.

Genetic Manipulation Genetic models, particularly knockout mice, have been instrumental in elucidating the role of enzymes in the DAG metabolic network.

DGAT Inhibition : Mice with a genetic deletion of diacylglycerol acyltransferase 1 (Dgat1), the enzyme that converts DAG to triacylglycerol (TAG), are a key model. These mice are resistant to diet-induced obesity and exhibit enhanced insulin sensitivity. ahajournals.orgahajournals.org This strategy effectively creates a metabolic block in the final step of TAG synthesis, thereby altering DAG pools and demonstrating the therapeutic potential of inhibiting this pathway. ahajournals.org Similarly, DGAT-deficient mice have been shown to develop alopecia, indicating a role for this pathway in skin and hair follicle homeostasis. mdpi.com

SCD1 Deletion : Disruption of the gene for stearoyl-CoA desaturase-1 (SCD1), an enzyme involved in fatty acid synthesis, has been shown to reduce intracellular accumulation of DAG and TAG in the heart of leptin-deficient mice, leading to improved cardiac function and reduced apoptosis. researchgate.net

Inducing DAG Accumulation : Conversely, studies in yeast have shown that deleting the four genes responsible for TAG synthesis (dga1, lro1, are1, and are2) results in an almost complete depletion of storage lipids and a massive accumulation of DAG, leading to cellular defects and lipotoxicity. nih.gov This highlights the critical importance of DAG acylation in preventing its harmful accumulation.

Pharmacological Inhibition The development of small molecule inhibitors allows for acute and often tissue-specific modulation of DAG-metabolizing enzymes.

DGAT1 Inhibitors : Pharmacological inhibition of DGAT1 is being actively investigated as a treatment strategy for obesity and type 2 diabetes, mirroring the findings from genetic knockout studies. ahajournals.orgahajournals.org

DAGL Inhibitors : Potent and selective inhibitors of DAG lipases (DAGLα and DAGLβ), such as the compound DH376, have been developed. pnas.org These enzymes break down DAG to produce the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibiting DAGL leads to a rapid and significant alteration in the brain's lipid signaling network, including an accumulation of DAG species, and has been used to study the role of this pathway in synaptic plasticity and neuroinflammation. pnas.orgnih.gov

| Strategy | Target/Method | Model System | Key Metabolic Findings |

|---|---|---|---|

| Genetic Manipulation | Dgat1 gene knockout | Mice | Resistance to diet-induced obesity, increased insulin sensitivity. ahajournals.orgahajournals.org |

| Genetic Manipulation | Scd1 gene deletion | Mice (leptin-deficient) | Reduced cardiac accumulation of DAG and TAG; improved cardiac function. researchgate.net |

| Pharmacological Inhibition | DGAT1 inhibitors | Pre-clinical models | Considered a therapeutic strategy for obesity and type 2 diabetes. ahajournals.org |

| Pharmacological Inhibition | DAG Lipase (DAGL) inhibitors (e.g., DH376) | Mice, ex vivo human placenta | Alters lipid signaling networks, increases DAG levels, reduces 2-AG and prostaglandin levels. pnas.orgnih.gov |

| Dietary Intervention | Long-term consumption of DAG-rich oil | Humans | Decreased body fat, reduced plasma triglycerides compared to TAG oil consumption. nih.govspringermedizin.de |

Methodological Applications and Model Systems in 1,2 Dimyristoyl Rac Glycerol Research

Lipid Bilayer and Vesicle Systems

1,2-Dimyristoyl-rac-glycerol (B52915) and its related phospholipid derivatives, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG), are fundamental components in the construction of artificial lipid bilayers and vesicles. moleculardepot.combluetigerscientific.com These model systems are invaluable tools in biochemistry and biophysics, providing a simplified and controlled environment to study the complex interactions and functions of cell membranes and their associated proteins. nih.gov

The creation of stable liposomes and supported lipid bilayers is a critical first step for a wide range of biochemical assays. These model membranes mimic the basic structure of cellular membranes, allowing for the investigation of processes in a controlled setting. nih.gov

Liposome (B1194612) Preparation: A common method for preparing liposomes, including those containing dimyristoyl lipids, begins with dissolving the desired lipid composition in an organic solvent like chloroform. bitesizebio.com The solvent is then evaporated under a stream of inert gas (e.g., nitrogen or argon) to form a thin lipid film on the wall of a glass vessel. To ensure complete solvent removal, the film is often placed under a vacuum for an extended period. nih.gov

The dried lipid film is subsequently hydrated with an aqueous buffer, causing the lipids to swell and self-assemble into multilamellar vesicles (MLVs). bitesizebio.com To produce unilamellar vesicles of a defined size, which are often required for experimental consistency, the MLV suspension is subjected to extrusion. This process involves repeatedly passing the suspension through a polycarbonate membrane with a specific pore size (e.g., 50-100 nm), resulting in a homogenous population of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs). bitesizebio.commdpi.com

Supported Lipid Bilayer (SLB) Formation: SLBs are lipid bilayers assembled on a solid substrate, such as mica or glass, which allows for their study using surface-sensitive techniques like atomic force microscopy (AFM). nih.govbohrium.com A primary method for SLB formation is vesicle fusion. A solution of pre-formed liposomes (SUVs or LUVs) is deposited onto a clean, hydrophilic substrate. bitesizebio.combohrium.com The vesicles adsorb to the surface, rupture, and fuse to form a continuous, fluid lipid bilayer. nih.gov The quality and completeness of the bilayer can be influenced by factors such as the lipid composition, the buffer's ionic strength, and the temperature at which deposition occurs. bohrium.com

Proteoliposomes—liposomes with embedded membrane proteins—are essential for studying the function of these proteins in an environment that mimics their native lipid bilayer. nih.govresearchgate.net The process of reconstitution involves taking a purified membrane protein, which is typically solubilized in detergent, and incorporating it into a pre-formed liposome. nih.gov This allows for the investigation of transport or catalytic activities without interference from other cellular components. nih.gov

The general strategy involves mixing the detergent-solubilized protein with pre-formed liposomes. nih.govresearchgate.net The presence of detergent helps to destabilize the liposome structure slightly, allowing the membrane protein to insert into the lipid bilayer. The crucial next step is the slow removal of the detergent, which causes the lipid-protein-detergent micelles to reassemble into proteoliposomes, ideally with the protein correctly folded and oriented. nih.gov

The successful reconstitution of a functional membrane protein is highly dependent on the method and efficiency of detergent removal. mdpi.com If the detergent is removed too quickly, it can lead to protein aggregation or misfolding. If removed too slowly, residual detergent may remain, which can affect the protein's activity and the bilayer's integrity.

Two widely used methods for detergent removal are dialysis and hydrophobic adsorption. mdpi.com

Dialysis: This method involves placing the protein-lipid-detergent mixture in a dialysis bag with a specific molecular weight cutoff. The bag is then placed in a large volume of detergent-free buffer. The detergent monomers, being small, diffuse out of the bag and into the buffer over a period of hours to days, leading to the gradual formation of proteoliposomes. mdpi.com

Hydrophobic Adsorption: This technique typically employs porous polystyrene beads (e.g., Bio-Beads). mdpi.com These beads have a high surface area and affinity for adsorbing nonpolar detergent molecules from the aqueous solution. The beads are added directly to the reconstitution mixture. This method is often significantly faster than dialysis. mdpi.com

Optimizing this process requires careful characterization. For instance, dynamic light scattering (DLS) can be used to determine the amount of detergent needed to saturate the liposomes without completely solubilizing them into micelles. mdpi.com Colorimetric assays can quantify the concentration of remaining detergent, ensuring its complete removal by monitoring the mixture after successive additions of adsorptive beads. mdpi.com

| Method | Principle | Typical Duration | Advantages | Considerations |

|---|---|---|---|---|

| Dialysis | Diffusion of detergent monomers across a semi-permeable membrane. | Days | Gentle removal process. | Time-consuming. |

| Hydrophobic Adsorption (e.g., Bio-Beads) | Adsorption of detergent molecules onto macroporous polymeric beads. | Hours | Significantly faster than dialysis. | Requires optimization of bead quantity for specific detergents and lipids. |

After reconstitution, it is essential to verify that the membrane protein has been successfully incorporated into the liposome and has retained its native structure and function. researchgate.net A density gradient centrifugation analysis is a robust method to confirm the efficient incorporation of the protein into the vesicles. researchgate.net

Functional assays are specific to the protein being studied. For example:

Ion Transporters: For proteins like Ca²⁺/Mg²⁺-ATPase or Na⁺/K⁺-ATPase, activity can be measured by adding ATP to the exterior of the proteoliposomes and monitoring the transport of ions into the vesicles. nih.gov

Enzymes: The activity of membrane-bound enzymes, such as protein kinase C (PKC), can be assessed by providing the necessary substrates and cofactors and measuring product formation. nih.gov

Receptors: For G protein-coupled receptors (GPCRs), functionality can be confirmed by ligand binding assays and subsequent measurement of G-protein activation. nih.gov

The folding and structural integrity of the reconstituted protein can be investigated using spectroscopic techniques. For instance, circular dichroism (CD) spectroscopy can provide information about the secondary structure of the protein within the lipid bilayer.

Bicelles are disc-shaped assemblies of phospholipids (B1166683) that have emerged as popular membrane mimetics, particularly for solution-state Nuclear Magnetic Resonance (NMR) spectroscopy studies of membrane proteins. nih.gov They are typically formed from a mixture of a long-chain phospholipid, which forms the planar bilayer region, and a short-chain phospholipid or detergent, which shields the hydrophobic edges of the disc from the aqueous solvent. nih.gov

Lipids with dimyristoyl acyl chains, such as DMPC, are frequently used as the long-chain component. nih.govnih.gov These can be mixed with other lipids, including the anionic 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG), to modulate the surface charge of the bicelle. avantiresearch.com The inclusion of charged lipids like DMPG can be beneficial for creating favorable electrostatic interactions with certain proteins or peptides, potentially improving sample stability and spectral quality. avantiresearch.com The formation of stable bicelles containing charged lipids often requires careful adjustment of ionic strength, for example, with the addition of NaCl. avantiresearch.com These systems provide a more native-like planar bilayer environment than spherical micelles, which is advantageous for preserving the structure and function of membrane proteins during structural analysis by NMR. nih.gov

| Component Role | Example Compound | Purpose in Formulation |

|---|---|---|

| Long-chain (Bilayer-forming) | 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | Forms the central, planar lipid bilayer region of the bicelle. |

| Short-chain (Edge-stabilizing) | 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) | Acts as a detergent, shielding the hydrophobic acyl chains at the edge of the disc. |

| Modulating Lipid | 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG) | Introduces negative charge to the bilayer surface, potentially aiding protein interaction and stability. |

The specific lipid composition of a model membrane significantly influences its physical properties and, consequently, the function of embedded proteins. nih.gov The use of defined mixtures of lipids, including various dimyristoyl species, allows researchers to systematically investigate these effects.

Key parameters influenced by lipid composition include:

Bilayer Thickness: The length of the lipid acyl chains determines the hydrophobic thickness of the bilayer. A mismatch between the hydrophobic thickness of the bilayer and the hydrophobic transmembrane domain of a protein can induce mechanical stress and affect protein conformation and stability. nih.gov For example, molecular dynamics simulations have been used to calculate the free energy difference for transferring a model protein between bilayers of different thicknesses, such as between 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) and DMPC bilayers. nih.gov

Surface Charge: The inclusion of anionic lipids like DMPG introduces a net negative charge to the membrane surface. sigmaaldrich.com This is crucial for studying interactions with positively charged proteins or peptides and for mimicking the charge asymmetry found in biological membranes.

Membrane Fluidity: The phase transition temperature (Tm), at which a lipid bilayer transitions from a rigid gel state to a fluid liquid-crystalline state, is determined by the headgroup and acyl chain composition. Studies using DMPG have characterized its phase behavior, which can be modulated by factors like ion concentration. researchgate.net Membrane fluidity is critical for the diffusion and conformational changes of membrane proteins.

By systematically varying the ratios of lipids like DMPC and DMPG, researchers can create model systems that mimic different biological membranes (e.g., bacterial membranes, which are rich in anionic phospholipids) and probe how the local lipid environment modulates specific biological processes. sigmaaldrich.com

Reconstitution of Membrane Proteins into 1,2-Dimyristoyl-rac-glycerol-Containing Proteoliposomes

Biophysical and Analytical Techniques

The study of 1,2-Dimyristoyl-rac-glycerol and its interactions within model membrane systems relies on a suite of powerful biophysical and analytical techniques. These methods allow for the detailed characterization of lipid bilayers and their interactions with proteins and other molecules at a molecular level.

Application in Solid-State Nuclear Magnetic Resonance (NMR) for Membrane Protein Studies

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a versatile, non-crystalline technique for investigating the structure and dynamics of membrane proteins within a lipid environment that closely mimics their native state. ias.ac.in This method provides atomic-level detail on protein conformation, lipid-protein interactions, and the influence of the lipid bilayer on protein function. nih.gov While direct SSNMR studies focusing exclusively on 1,2-Dimyristoyl-rac-glycerol are not extensively documented, the principles of the technique are well-established through studies of structurally similar lipids.

Lipids with dimyristoyl chains, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG), are frequently used to create model membranes for SSNMR studies of membrane proteins. wpmucdn.com These lipids provide a bilayer environment with defined physical properties, such as thickness and acyl chain order, which are critical for the proper folding and function of embedded proteins. For instance, the conformational equilibria of membrane proteins like the KcsA potassium channel are known to be sensitive to the lipid composition of the surrounding bilayer. nih.gov

In a typical SSNMR experiment involving a membrane protein reconstituted in a lipid bilayer, specific atomic nuclei (e.g., ¹³C, ¹⁵N, ³¹P) within the protein or the lipids are isotopically labeled. By measuring parameters such as chemical shifts, dipolar couplings, and relaxation rates, researchers can deduce information about:

Protein Structure: Determining the secondary and tertiary structure of the membrane protein.

Protein Dynamics: Characterizing the motion of different parts of the protein, from rigid domains to flexible loops.

Lipid-Protein Interactions: Identifying the specific lipid molecules that are in close contact with the protein surface.

Membrane Perturbations: Assessing how the presence of the protein affects the order and dynamics of the surrounding lipid acyl chains.

Given its structural similarity to DMPC and DMPG, 1,2-Dimyristoyl-rac-glycerol can be expected to form stable bilayers suitable for SSNMR studies, allowing for the investigation of how its unique diacylglycerol headgroup influences the structure and dynamics of membrane proteins.

Fluorescence Spectroscopy for Probing Lipid-Protein Interactions

Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between lipids and proteins in model membranes. nih.govspringernature.com This method often employs fluorescent probes that are either attached to the protein of interest or to the lipid molecules themselves. Changes in the fluorescence signal upon interaction can provide valuable information about binding affinities, conformational changes, and the local environment of the fluorescent probe.

One powerful fluorescence technique is Fluorescence Correlation Spectroscopy (FCS), which measures fluctuations in fluorescence intensity within a tiny observation volume. nih.gov By analyzing these fluctuations, researchers can determine the diffusion coefficients of fluorescently labeled molecules. When a fluorescently labeled protein binds to a lipid bilayer containing 1,2-Dimyristoyl-rac-glycerol, its diffusion will be significantly slowed compared to its free diffusion in solution. This change in diffusion can be used to quantify the extent of binding.

Another approach involves using environmentally sensitive fluorescent probes attached to the protein. When these probes move from an aqueous environment to the more hydrophobic environment of the lipid bilayer upon protein binding, their fluorescence properties (e.g., emission wavelength and quantum yield) can change. This provides a direct measure of the protein's association with the membrane.

Furthermore, quenching experiments can be performed where the lipid acyl chains are labeled with a quenching agent, such as bromine. mdpi.com If a fluorescently labeled portion of a protein is in close proximity to these brominated lipids, its fluorescence will be quenched. By systematically varying the position of the bromine atoms on the acyl chains, it is possible to map the depth of insertion of different parts of the protein into the 1,2-Dimyristoyl-rac-glycerol bilayer.

While specific studies detailing the use of 1,2-Dimyristoyl-rac-glycerol in fluorescence spectroscopy are not abundant, the general principles of these techniques are readily applicable to studying its interactions with membrane proteins.

Use in Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Membrane Interactions

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a real-time, surface-sensitive technique that can monitor the formation of supported lipid bilayers and their interactions with molecules such as proteins and peptides. biolinscientific.comnih.gov The technique measures changes in the resonance frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. The change in frequency is related to the mass adsorbed on the sensor surface (including hydrodynamically coupled water), while the change in dissipation provides information about the viscoelastic properties of the adsorbed layer.

The formation of a supported lipid bilayer on a QCM-D sensor from vesicles typically follows a characteristic two-step process: initial vesicle adsorption, followed by vesicle rupture and fusion to form a continuous bilayer. biolinscientific.com This process results in a distinct signature in the QCM-D data.

Once a stable bilayer containing 1,2-Dimyristoyl-rac-glycerol is formed, its interaction with proteins can be monitored in real-time. The binding of proteins to the bilayer will cause a decrease in frequency (increase in mass) and may also change the dissipation, depending on the nature of the interaction. For example, if a protein simply binds to the surface of the bilayer, it will primarily contribute to the mass change. However, if the protein inserts into the bilayer and disrupts its structure, this will be reflected in a significant change in the dissipation.

Studies using lipids with dimyristoyl chains, such as DMPC and DMPG, have demonstrated the utility of QCM-D in characterizing the interactions of antimicrobial peptides with model membranes. wpmucdn.com These studies have shown that different peptides can induce distinct changes in the frequency and dissipation of the lipid bilayer, corresponding to different mechanisms of action, such as pore formation or membrane disruption. Similar experiments with 1,2-Dimyristoyl-rac-glycerol bilayers would provide valuable insights into how proteins and peptides interact with diacylglycerol-containing membranes.

| Parameter | Information Gained | Relevance to 1,2-Dimyristoyl-rac-glycerol Research |

| Δf (Frequency Change) | Change in mass on the sensor surface. | Quantifies the binding of proteins or other molecules to the bilayer. |

| ΔD (Dissipation Change) | Change in viscoelastic properties of the adsorbed layer. | Indicates changes in the structure and fluidity of the bilayer upon interaction. |

Computational Modeling and Simulation Approaches

Computational modeling and simulation provide a powerful complement to experimental techniques by offering a detailed, atomistic view of the structure and dynamics of 1,2-Dimyristoyl-rac-glycerol in lipid bilayers and its influence on membrane proteins.

Molecular Dynamics Simulations of 1,2-Dimyristoyl-rac-glycerol in Lipid Bilayers

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov In the context of lipid bilayers, MD simulations can provide detailed information about a wide range of properties, including:

Bilayer Structure: Average area per lipid, bilayer thickness, and electron density profiles.

Lipid Dynamics: Lateral diffusion of lipids, rotational motion, and the conformational flexibility of the acyl chains.

Headgroup and Glycerol (B35011) Region: The orientation and hydration of the lipid headgroups.

Acyl Chain Order: The degree of ordering of the carbon atoms along the lipid acyl chains, often quantified by the deuterium (B1214612) order parameter (S_CD).

While extensive MD simulations have been performed on DMPC bilayers, which share the same dimyristoyl acyl chains as 1,2-Dimyristoyl-rac-glycerol, specific simulations of pure 1,2-Dimyristoyl-rac-glycerol bilayers are less common. ias.ac.inunc.edu However, the findings from DMPC simulations provide a valuable baseline for understanding the behavior of the dimyristoyl chains. These simulations have shown that the acyl chains are relatively disordered in the fluid phase, with a higher degree of flexibility towards the center of the bilayer. ias.ac.in

| Property | Typical Values for DMPC Bilayers | Expected Influence of 1,2-Dimyristoyl-rac-glycerol |

| Area per lipid | ~60 Ų | May be smaller due to smaller headgroup size. |

| Bilayer thickness | ~34 Å | Could be altered depending on changes in area per lipid. |

| Acyl chain order | Decreases from headgroup towards the center of the bilayer. | The behavior of the acyl chains is expected to be similar, but could be modulated by headgroup interactions. |

| Headgroup hydration | Highly hydrated phosphocholine (B91661) group. | The glycerol headgroup will also be hydrated, but the extent and nature of the hydration shell will differ. |

Computational Analysis of Lipid-Mediated Protein Conformational Changes

Computational methods are increasingly being used to understand how the lipid environment can influence the conformational landscape of membrane proteins. nih.govnih.gov The presence of specific lipids, such as 1,2-Dimyristoyl-rac-glycerol, can alter the physical properties of the bilayer, which in turn can favor certain protein conformations over others.

MD simulations can be used to directly observe the conformational changes in a protein when it is embedded in a lipid bilayer containing 1,2-Dimyristoyl-rac-glycerol. By comparing these simulations to those performed in a different lipid environment, researchers can identify the specific effects of 1,2-Dimyristoyl-rac-glycerol on the protein's structure and dynamics.

For example, the binding of myelin basic protein to DMPG bilayers has been shown to induce a dramatic change in the protein's secondary structure, with an increase in α-helical and β-sheet content. nih.gov Similar computational studies could be performed to investigate how the interaction of a protein with a 1,2-Dimyristoyl-rac-glycerol-containing membrane might alter its conformation.

Furthermore, enhanced sampling techniques in MD simulations can be used to explore larger-scale conformational changes in proteins that may occur over longer timescales. manchester.ac.uk These methods can be used to map the free energy landscape of a protein in a 1,2-Dimyristoyl-rac-glycerol environment, providing insights into the relative stabilities of different conformational states and the pathways for transitioning between them.

By combining computational analysis with experimental data, a more complete understanding of the role of 1,2-Dimyristoyl-rac-glycerol in modulating the function of membrane proteins can be achieved.

Biological and Pathophysiological Implications of 1,2 Dimyristoyl Rac Glycerol in Research

Cellular Regulation and Homeostasis

1,2-Dimyristoyl-rac-glycerol (B52915), a diacylglycerol (DAG), plays a significant role in fundamental cellular processes. As a key signaling molecule and a structural component of cellular membranes, its functions are integral to maintaining cellular equilibrium.

1,2-Dimyristoyl-rac-glycerol and similar synthetic diacylglycerols are recognized as potent activators of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction. scbt.com The activation of PKC initiates a cascade of phosphorylation events that can lead to the expression of genes regulating cell growth. scbt.com This mechanism positions 1,2-dimyristoyl-rac-glycerol as a key modulator of cellular proliferation. Research has shown that it can influence signaling pathways related to metabolic regulation, such as by increasing the phosphorylation of the insulin (B600854) receptor in IM-9 cells. caymanchem.com

Furthermore, the activation of PKC by diacylglycerols has been observed to impact cellular differentiation. For instance, studies on related short-chain diacylglycerols have demonstrated significant effects on neurite outgrowth, a critical process in the differentiation of nerve cells. nih.gov This suggests that by modulating PKC activity, 1,2-dimyristoyl-rac-glycerol can influence the complex pathways that govern the specialization of cells.

Pathophysiological Contexts

The roles of 1,2-dimyristoyl-rac-glycerol in cell signaling have significant implications in various disease states, particularly in cancer biology.

In the context of oncology, 1,2-dimyristoyl-rac-glycerol is studied for its dual role in potentially promoting and modulating tumor growth, primarily through its interaction with the Protein Kinase C pathway.

The activation of Protein Kinase C (PKC) is a well-established mechanism in tumor promotion. scbt.com As a potent activator of PKC, 1,2-dimyristoyl-rac-glycerol can mimic the function of endogenous diacylglycerols that are part of this signaling pathway. scbt.comnih.gov The activation of PKC by diacylglycerols is highly specific and involves a proposed three-point attachment of the molecule to the PKC-phosphatidylserine-Ca2+ complex at the cell membrane. nih.gov This activation leads to the phosphorylation of downstream proteins involved in cell cycle progression and proliferation, which can contribute to the uncontrolled growth characteristic of tumors. scbt.com Structural analogues of diacylglycerols, such as phorbol (B1677699) esters, are known to be strong tumor promoters, highlighting the critical role of this activation pathway. scbt.com

Interestingly, while the PKC activation pathway is linked to tumor promotion, research in preclinical models has shown that 1,2-dimyristoyl-rac-glycerol can also modulate tumor growth. In an in vivo mouse xenograft model using LY5178Y lymphoblasts, administration of 1,2-dimyristoyl-rac-glycerol was found to reduce tumor weight. caymanchem.com Further research indicated that diacylglycerols can enhance the anti-tumor effects of glucocorticoids in this specific cancer cell line. caymanchem.com This suggests a more complex role for 1,2-dimyristoyl-rac-glycerol in cancer biology, where its effects may be context-dependent, varying with the cancer type and the presence of other therapeutic agents.

Interactive Data Table: Research Findings on 1,2-Dimyristoyl-rac-glycerol

| Area of Research | Model/System | Key Finding | Reference |

|---|---|---|---|

| Cellular Signaling | IM-9 cells | Increases phosphorylation of the insulin receptor. | caymanchem.com |

| Cancer Biology | LY5178Y mouse xenograft model | Reduces tumor weight. | caymanchem.com |

| Signal Transduction | Rat brain protein kinase C | Acts as a specific activator of Protein Kinase C. | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,2-Dimyristoyl-rac-glycerol |

| 1,2-dioctanoyl-sn-glycerol |

| Phorbol esters |

| Protein Kinase C |

| Glucocorticoids |

Cancer Biology Research

Impact on Tumor Microenvironment and Macrophage Infiltration in Experimental Models

While direct studies detailing the specific effects of 1,2-Dimyristoyl-rac-glycerol on macrophage infiltration and the tumor microenvironment are limited, its role as a diacylglycerol (DAG) and evidence from in vivo cancer models suggest a potential for significant biological activity. Diacylglycerols are critical second messengers in cellular signaling, capable of activating protein kinase C (PKC) isoforms, which in turn regulate a wide array of cellular processes including proliferation, differentiation, and apoptosis. The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. rsc.org Macrophages, particularly tumor-associated macrophages (TAMs), are a major component of the TME and can exhibit distinct phenotypes, ranging from pro-inflammatory, anti-tumoral M1 macrophages to anti-inflammatory, pro-tumoral M2 macrophages. rsc.orgnih.gov The polarization state of these macrophages is a critical determinant of tumor progression. nih.gov

Research using a mouse xenograft model has provided evidence of the anti-tumor potential of 1,2-Dimyristoyl-rac-glycerol. In this model, the administration of 1,2-Dimyristoyl-rac-glycerol was found to reduce tumor weight, indicating an inhibitory effect on tumor growth. bu.edu A study by Fukusen et al. (1989) demonstrated that diacylglycerols could enhance the anti-tumor effect of glucocorticoids on L5178Y lymphoblasts in vivo. bu.edu While the precise mechanism was not fully elucidated in terms of the TME, the reduction in tumor mass points towards an interference with pathways essential for cancer cell proliferation and survival. It is plausible that these effects are mediated, at least in part, through the modulation of the TME, potentially by altering cytokine profiles or influencing the polarization of immune cells like macrophages.

| Experimental Model | Compound Administered | Observed Effect | Reference |

|---|---|---|---|

| LY5178Y Mouse Xenograft Model | 1,2-Dimyristoyl-rac-glycerol | Reduction in tumor weight | Cayman Chemical bu.edu |

| L5178Y Lymphoblasts (in vivo) | Diacylglycerols | Enhanced anti-tumor effect of glucocorticoids | Fukusen, N., et al. (1989) bu.edu |

Metabolic Disorders Research

Association with Lipotoxicity and Metabolic Syndrome Mechanisms

Lipotoxicity refers to the cellular damage and dysfunction caused by the accumulation of excess lipids in non-adipose tissues. nih.govnih.gov This process is a key pathogenic mechanism in the development of metabolic syndrome, a cluster of conditions that includes insulin resistance, central obesity, dyslipidemia, and hypertension. nih.gov Diacylglycerols (DAGs) are strongly implicated as key mediators of lipotoxicity, particularly in the context of insulin resistance. nih.gov The accumulation of DAGs within cells, such as skeletal muscle or liver cells, can activate stress-sensitive protein kinase C (PKC) isoforms. nih.gov Activated PKCs can then phosphorylate the insulin receptor substrate 1 (IRS-1) at inhibitory serine residues, impairing the downstream insulin signaling cascade and leading to reduced glucose uptake and utilization. nih.gov

While DAGs as a class are linked to lipotoxicity, specific DAG species can have distinct effects. Research on 1,2-Dimyristoyl-rac-glycerol has shown that it can directly modulate components of the insulin signaling pathway. In studies using IM-9 human lymphocytes, 1,2-Dimyristoyl-rac-glycerol was observed to increase the phosphorylation of the insulin receptor. bu.edu This finding, from a study by Grunberger and Levy (1990), suggests a complex role for this specific DAG, as insulin receptor phosphorylation is typically the initial step in insulin action. bu.edu This highlights how researchers use specific lipid molecules like 1,2-Dimyristoyl-rac-glycerol to dissect the intricate signaling pathways that are disrupted in metabolic syndrome.

Investigating Dysregulations in Lipid Metabolism in Disease Pathogenesis

The pathogenesis of many metabolic diseases is rooted in the dysregulation of lipid metabolism, which leads to an imbalance in lipid uptake, synthesis, storage, and utilization. nih.gov This imbalance results in the accumulation of bioactive lipid intermediates, such as diacylglycerols and ceramides, which can disrupt normal cellular function. nih.gov 1,2-Dimyristoyl-rac-glycerol, as a specific diacylglycerol, serves as a valuable tool for researchers investigating the precise molecular consequences of this dysregulation.

By introducing 1,2-Dimyristoyl-rac-glycerol into experimental systems, scientists can simulate the effects of DAG accumulation that occurs in pathological states. The aforementioned effect on insulin receptor phosphorylation is a prime example of how this compound can be used to probe disease-relevant mechanisms. bu.edu Understanding how a specific lipid species with defined fatty acid chains (myristic acid at the sn-1 and sn-2 positions) interacts with key signaling proteins provides a higher level of detail than studying complex lipid mixtures. This approach allows for the elucidation of structure-function relationships, helping to explain how the cellular lipid profile in diseases like type 2 diabetes and non-alcoholic fatty liver disease contributes to their progression.

Neurodegenerative Disease Research

Interaction with Amyloid Beta Peptides and Influence on Fibrillation Kinetics

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) peptides into plaques in the brain. mdpi.com A large body of evidence indicates that the interaction of Aβ peptides with lipid membranes is a critical step in the aggregation process, influencing the kinetics of fibrillation and the formation of toxic oligomeric species. mdpi.comnih.gov The composition of the lipid bilayer—including its charge, fluidity, and the presence of specific lipids—can significantly accelerate or inhibit Aβ aggregation. nih.gov

While direct studies focusing exclusively on 1,2-Dimyristoyl-rac-glycerol and Aβ are not prominent, research frequently employs model membranes composed of structurally similar lipids to investigate these interactions. For instance, lipids containing myristoyl chains, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG), are commonly used to construct vesicles for studying Aβ binding and aggregation. nih.govmdpi.com These studies reveal that the hydrophobic environment of the membrane can act as a catalytic surface for the conformational change of Aβ from a random coil to a β-sheet structure, which is the prerequisite for fibrillation. mdpi.com The inclusion of diacylglycerols like 1,2-Dimyristoyl-rac-glycerol in such model membranes could alter the physical properties of the bilayer, such as membrane curvature and packing defects, thereby influencing the insertion, nucleation, and aggregation kinetics of Aβ peptides.

| Lipid Compound | Abbreviation | Relevance in Aβ Research |

|---|---|---|

| 1,2-dimyristoyl-sn-glycero-3-phosphocholine | DMPC | Used as a model for bilayer properties to study membrane-mediated Aβ interactions. mdpi.com |

| 1,2-dimyristoyl-sn-glycero-3-phospho-l-serine | DMPS | Anionic lipid used to investigate the role of electrostatic surface potential on Aβ aggregation. mdpi.com |

| 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol | DMPG | Anionic lipid used to study the structural and dynamic impact of Aβ binding to charged membranes. nih.gov |

Modulation of Alpha-Synuclein (B15492655) Aggregation in Membrane Environments

The aggregation of the protein alpha-synuclein (α-synuclein) is a central pathological hallmark of Parkinson's disease and other synucleinopathies. rsc.org In its physiological state, α-synuclein is associated with lipid membranes, particularly synaptic vesicles. rsc.org The interaction with lipids is crucial for its function but also plays a pivotal role in the initiation of its pathological aggregation. The binding of monomeric α-synuclein to the surface of lipid vesicles can trigger a conformational change that promotes primary nucleation, the initial and rate-limiting step of the aggregation cascade. nih.govrsc.org

The composition and physical properties of the lipid membrane are critical in modulating this process. rsc.org While many studies have focused on phospholipids (B1166683), the presence of other lipids, including diacylglycerols, can influence membrane characteristics and thus affect α-synuclein binding and aggregation. For instance, a mechanistic model describing the aggregation of α-synuclein in the presence of 1,2-dimyristoyl-sn-glycero-3-phospho-l-serine (DMPS) lipid vesicles demonstrated that lipids promote aggregation by enabling both the initial formation and subsequent elongation of fibrils. rsc.org By incorporating 1,2-Dimyristoyl-rac-glycerol into model membrane systems, researchers can systematically investigate how the presence of a diacylglycerol component affects the biophysical environment that α-synuclein encounters, thereby modulating its aggregation pathway. This provides insights into how alterations in cellular lipid metabolism might contribute to the pathogenesis of neurodegenerative diseases like Parkinson's. nih.gov

Biotechnological Applications in Research and Development

The synthetic diacylglycerol, 1,2-Dimyristoyl-rac-glycerol, has garnered significant attention in the field of biomedical research for its utility in various advanced therapeutic and research platforms. Its unique physicochemical properties make it a valuable component in the development of sophisticated drug and gene delivery systems. This section will explore its specific roles in lipid-based nanomaterials, the synthesis of lipophilic peptides for gene delivery, and in derivatives designed to enhance the efficacy of messenger RNA (mRNA) therapies.

1,2-Dimyristoyl-rac-glycerol is a crucial ingredient in the formulation of lipid-based nanomaterials, particularly lipid nanoparticles (LNPs), which have become a leading platform for the delivery of nucleic acid-based therapeutics. In these formulations, it is often utilized in a pegylated form, such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMG-PEG), to confer specific properties to the nanoparticle.

The inclusion of DMG-PEG in LNP formulations serves several critical functions. It acts as a stabilizer, preventing the aggregation of nanoparticles and thereby increasing their shelf-life and suitability for parenteral administration. The polyethylene (B3416737) glycol (PEG) component provides a hydrophilic shield that can reduce clearance by the mononuclear phagocyte system, which can prolong the circulation time of the nanoparticles in the bloodstream.

Furthermore, the nature of the diacylglycerol anchor, in this case, 1,2-dimyristoyl-rac-glycerol, plays a significant role in the delivery efficiency of the LNP. The relatively short 14-carbon myristoyl chains of DMG-PEG are believed to facilitate the dissociation of the PEG-lipid from the surface of the LNP upon reaching the target tissue. This "shedding" of the PEG shield is a critical step for the LNP to interact with and be internalized by target cells, ultimately leading to the release of its therapeutic payload into the cytoplasm.

A notable example of its application is in the formulation of Onpattro®, an FDA-approved siRNA therapeutic, which utilizes a PEG-carbamate-1,2-dimyristoyl-sn-glycerol (PEG-c-DMG). In this context, the rapid dissociation of PEG-c-DMG from the LNP surface in the bloodstream allows for the binding of proteins like ApoE, which then targets the nanoparticle for uptake in the liver. Similarly, DMG-PEG2000 is a component of the Moderna COVID-19 vaccine (Spikevax®), where it plays a role in the stability and delivery of the mRNA payload.

Table 1: Role of 1,2-Dimyristoyl-rac-glycerol Derivatives in Lipid Nanoparticles

| Derivative | Formulation Example | Function |

|---|---|---|

| DMG-PEG2000 | Moderna COVID-19 Vaccine (Spikevax®) | Stabilizes nanoparticle, influences in vivo distribution and transfection efficiency. |

| PEG-c-DMG | Onpattro® (siRNA therapeutic) | Facilitates rapid dissociation from the LNP surface for targeted liver uptake. |

In the realm of gene delivery, the development of non-viral vectors is of paramount importance to circumvent the safety concerns associated with viral vectors. Lipophilic peptides, which are peptides that have been chemically modified to increase their lipid-like properties, represent a promising class of non-viral gene delivery agents. 1,2-Dimyristoyl-rac-glycerol is utilized in the synthesis of such lipophilic peptides. theclinivex.com

The conjugation of a lipid moiety, such as 1,2-dimyristoyl-rac-glycerol, to a cationic peptide can significantly enhance its ability to deliver nucleic acids into cells. The diacylglycerol component can act as a hydrophobic anchor, facilitating the interaction of the peptide-nucleic acid complex with the lipid bilayer of the cell membrane. This can promote cellular uptake and endosomal escape, two of the major barriers to efficient gene delivery.

The synthesis of these lipophilic peptides typically involves the covalent attachment of the diacylglycerol to the peptide backbone. The two myristoyl chains of 1,2-dimyristoyl-rac-glycerol provide a lipid tail that can self-assemble with the nucleic acid cargo, forming condensed nanoparticles. The cationic nature of the peptide component allows for the electrostatic interaction and complexation with the negatively charged phosphate (B84403) backbone of DNA or RNA.

While detailed, publicly available research studies specifically detailing the synthesis and application of 1,2-dimyristoyl-rac-glycerol-conjugated peptides for gene delivery are limited, the principle is well-established within the broader field of lipid-based drug and gene delivery. The use of diacylglycerols, in general, provides a means to create amphiphilic molecules capable of overcoming the cellular barriers to nucleic acid delivery.

The derivatization of 1,2-dimyristoyl-rac-glycerol with polyethylene glycol (PEG) to form DMG-PEG has been a key area of investigation for optimizing the delivery of messenger RNA (mRNA). The concentration of DMG-PEG in lipid nanoparticle (LNP) formulations has been shown to have a profound impact on the resulting levels of mRNA expression in target tissues.

Research has demonstrated a bell-shaped relationship between the molar percentage of DMG-PEG in LNPs and their transfection efficiency. For in vitro studies, a lower concentration of around 1.5 mol% DMG-PEG2000 has been found to be optimal for maximizing mRNA delivery and subsequent protein expression in various cell lines. This is attributed to a balance between nanoparticle stability and the necessity for the PEG shield to be shed to allow for cellular uptake.

Interestingly, for in vivo applications, a slightly higher concentration of approximately 5 mol% DMG-PEG2000 has been shown to yield the highest transgene expression. This difference is likely due to the more complex biological environment in vivo, where a denser PEG shield is required to prolong circulation time and prevent premature clearance, allowing the LNPs to reach their target tissues.

The length of the acyl chains of the diacylglycerol anchor also plays a role. The 14-carbon chains of 1,2-dimyristoyl-rac-glycerol in DMG-PEG are considered to have a weaker binding affinity to the LNP core compared to longer-chain diacylglycerols. This weaker affinity facilitates a more rapid dissociation of the PEG-lipid from the LNP surface, which is advantageous for efficient cellular uptake and endosomal escape of the mRNA payload.

The successful application of DMG-PEG2000 in the Moderna COVID-19 mRNA vaccine underscores the importance of this specific derivative in enabling potent and effective mRNA delivery, leading to robust expression of the target antigen and a strong immune response.

Table 2: Effect of DMG-PEG2000 Concentration on LNP-mediated mRNA Delivery

| Application | Optimal DMG-PEG2000 Concentration (mol%) | Outcome |

|---|---|---|

| In Vitro Transfection | 1.5% | Highest mRNA expression in cell lines. |

| In Vivo Delivery | 5% | Highest transgene expression in animal models. |

Q & A

Q. What advanced techniques quantify trace impurities in 1,2-Dimyristoyl-rac-glycerol?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.